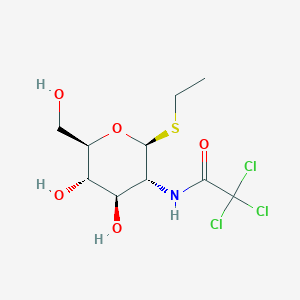

2,2,2-Trichloro-N-((2S,3R,4R,5S,6R)-2-(ethylthio)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide

CAS No.:

Cat. No.: VC17215665

Molecular Formula: C10H16Cl3NO5S

Molecular Weight: 368.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16Cl3NO5S |

|---|---|

| Molecular Weight | 368.7 g/mol |

| IUPAC Name | 2,2,2-trichloro-N-[(2S,3R,4R,5S,6R)-2-ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

| Standard InChI | InChI=1S/C10H16Cl3NO5S/c1-2-20-8-5(14-9(18)10(11,12)13)7(17)6(16)4(3-15)19-8/h4-8,15-17H,2-3H2,1H3,(H,14,18)/t4-,5-,6-,7-,8+/m1/s1 |

| Standard InChI Key | CISXTWBKOOCPCX-PVFLNQBWSA-N |

| Isomeric SMILES | CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C(Cl)(Cl)Cl |

| Canonical SMILES | CCSC1C(C(C(C(O1)CO)O)O)NC(=O)C(Cl)(Cl)Cl |

Introduction

Structural Characterization and Stereochemical Configuration

The molecule features a tetrahydro-2H-pyran core, a six-membered oxygen-containing ring with five stereocenters at positions 2S, 3R, 4R, 5S, and 6R. Key substituents include:

-

Ethylthio group (-S-CH2CH3) at position 2, introducing sulfur-based hydrophobicity.

-

Hydroxyl groups (-OH) at positions 4 and 5, enhancing hydrogen-bonding potential.

-

Hydroxymethyl (-CH2OH) at position 6, contributing to polarity.

-

Trichloroacetamide (-N-C(O)-CCl3) at position 3, a electronegative moiety with potential bioactivity .

The stereochemistry is critical for molecular interactions, as evidenced by analogs like N-[(2S,3R,4R,5R,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl]acetamide, where hydroxyl group orientation dictates solubility and binding affinity .

Physicochemical Properties

Comparative data from structurally similar compounds suggest the following properties:

The trichloroacetamide group increases lipophilicity (higher LogP) compared to non-halogenated analogs . The ethylthio moiety further enhances membrane permeability, as observed in sulfur-containing pharmaceuticals .

Biological Activity and Applications

Though specific bioactivity data for this compound are unavailable, functional groups suggest potential applications:

-

Antimicrobial Activity: Trichloroacetamide derivatives exhibit inhibitory effects on microbial enzymes due to electron-withdrawing chlorine atoms .

-

Glycosidase Inhibition: The pyran ring mimics carbohydrate substrates, potentially interfering with enzymes like α-glucosidase .

-

Prodrug Potential: Hydroxyl and hydroxymethyl groups offer sites for prodrug derivatization, improving bioavailability .

Future Research Directions

-

Synthetic Optimization: Develop enantioselective routes to minimize racemization at stereocenters.

-

ADMET Profiling: Evaluate absorption, distribution, and toxicity using in vitro models.

-

Target Identification: Screen against kinase or protease libraries to identify mechanistic targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume